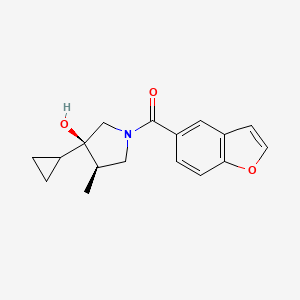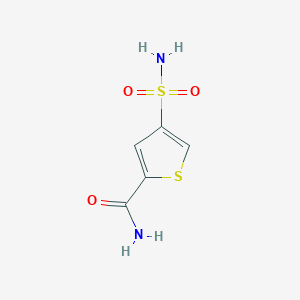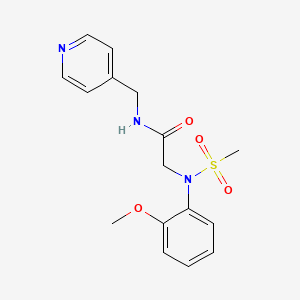
2-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those similar to 2-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-benzimidazole, typically involves condensation reactions, utilizing raw materials such as o-phenylenediamine and different benzaldehydes. For example, a related benzimidazole derivative was synthesized through a solid ground method, washed by ethanol, and recrystallized by methanol, demonstrating the versatility of synthesis techniques for these compounds (Cui Ya-r, 2013).
Molecular Structure Analysis
X-ray single-crystal diffraction analysis plays a crucial role in determining the molecular structure of benzimidazole derivatives. The analyzed compound was found to belong to the monoclinic system with specific cell parameters, indicating a structured and stable molecular configuration (Cui Ya-r, 2013). Such analyses are essential for understanding the geometrical arrangement and potential intermolecular interactions.
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions, reflecting their reactive nature. For instance, nucleophilic substitution reactions are common, enabling the functionalization and modification of the benzimidazole core to tailor its properties for specific applications (Amanda E. Sparke et al., 2010).
Physical Properties Analysis
The crystal and physical properties of benzimidazole derivatives, including the title compound, are influenced by their molecular structure. Intermolecular hydrogen bonding and other weak interactions contribute to their stability and solubility, which are crucial for their potential applications in various fields (S. Rosepriya et al., 2011).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are characterized by their reactivity towards other chemical species. These properties are influenced by the presence of functional groups, such as methoxy and methyl groups, which can affect the compound's overall reactivity and interaction with biological targets (S. Naveen et al., 2016).
Scientific Research Applications
Cancer Research
- Benzimidazole derivatives, including compounds structurally related to 2-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-benzimidazole, have been studied for their anti-cancer properties. Molecular docking studies suggest these compounds can inhibit epidermal growth factor receptor (EGFR), contributing to potential anti-cancer activity (Karayel, 2021).
- Some benzimidazole derivatives have shown effectiveness as topoisomerase I inhibitors, a key target in cancer therapy. The presence of certain substituents, like methoxyphenyl, enhances this inhibitory effect (Kim et al., 1996).
Antimicrobial and Antifungal Applications
- Benzimidazole compounds have been tested for their antifungal properties. Research indicates that derivatives of 2-mercapto-5-methoxy-1H-benzimidazole exhibit significant inhibitory effects on various phytopathogenic fungi (Jebur & Ismail, 2019).
- In a study focused on DNA-binding studies of platinum(II) complexes with benzimidazole derivative ligands, these compounds demonstrated potential for anticancer activity with low toxicity, indicating their utility in cancer treatment (Tarı et al., 2017).
Corrosion Inhibition
- Benzimidazole derivatives, including those structurally related to 2-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-benzimidazole, have been evaluated as corrosion inhibitors for steel in acidic environments. These compounds exhibit efficient inhibition, making them valuable in industrial applications (Yadav et al., 2013).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-16-7-9-17(10-8-16)15-24-21-6-4-3-5-20(21)23-22(24)18-11-13-19(25-2)14-12-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTJYSOBVFDHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)




![3-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)propyl (4-chlorophenyl)carbamate](/img/structure/B5571095.png)
![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)
![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)
![1-benzyl-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5571108.png)
![3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)
![4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5571136.png)
![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)
